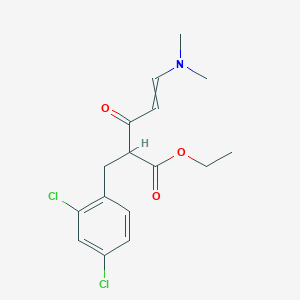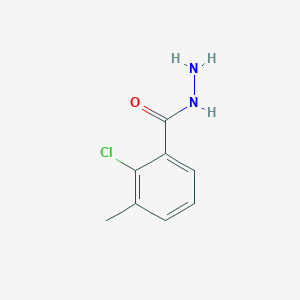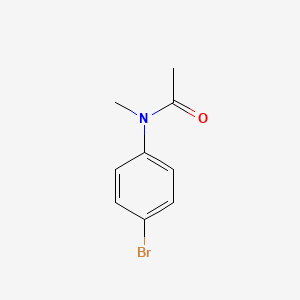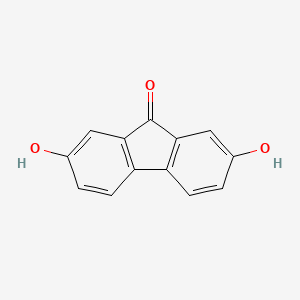
2,7-Dihydroxy-9-fluorenone
Vue d'ensemble
Description
2,7-Dihydroxy-9-fluorenone is a useful research compound. Its molecular formula is C13H8O3 and its molecular weight is 212.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Liquid Crystal Properties
2,7-Dihydroxy-9-fluorenone, when alkylated, results in 2,7-dialkoxy-9-fluorenones, which exhibit mesomorphic properties. These compounds are particularly prone to mesomorphism, especially those with alkoxyl chains containing 5 to 14 carbon atoms. This property leads to their potential vitrification in the liquid crystal phase when cooled slowly (Ivanov et al., 2002).
Synthesis Process
The synthesis process of this compound involves the reaction of alkali fusion and dehydration, starting from dipotassium 2,7-fluorenedisulfonate salt. Factors such as reaction time, reactants ratio, pH, and solvent purification significantly influence the yield and purity of the product (Liu Yang, 2013).
Polymer Precursor Route
2,7-Poly(9-fluorenone) (PF), a unique electron-deficient conjugated polymer, is prepared via a precursor route using 2,7-dibromo-9-fluorenone and other derivatives. This approach facilitates the production of well-processable, structurally defined precursor polymers, useful in applications like multilayer LED (Uckert et al., 1999).
Self-Assembled Behaviors and Molecular Structures
Studies on fluorenone derivatives, such as 2,7-bis((11-hydroxyundecyl)oxy)-9-fluorenone (BHUF) and 2,7-bis((10-carboxydecyl)oxy)-9-fluorenone (BCDF), have revealed distinct self-assembled behaviors at the liquid–solid interface. These behaviors are influenced by solvent polarity and solubility, and intermolecular interactions like hydrogen bonds (Miao et al., 2016).
Optical Properties and Fluorescence
The synthesis of 2,7-substituted 9-fluorenones has led to the analysis of their fluorescence properties. Conjugated structures like 2,7-bis(trimethylsilylethynyl)-(phenylethynyl)nfluoren-9-ones exhibit blue light-emitting fluorescence, with significant quantum yields in certain derivatives (Rodríguez et al., 2006).
Electrochromic Properties
A fluorenone-based soluble polymer demonstrates electrochromic behavior, changing color from orange to dark blue during oxidation. This high coloration efficiency and optical stability make it suitable for applications in electrochromic devices (Carbas et al., 2011).
Environmental Degradation Pathways
A novel pathway for the degradation of fluorene by Pseudomonas sp. involves the formation of various metabolites, including 9-fluorenone, through specific oxygenation processes. This pathway is significant for understanding the environmental degradation of fluorene-based compounds (Grifoll et al., 1994).
Photoluminescence Stability
Studies on poly(9,9-dialkylfluorene-2,7-diyl) derivatives have explored the effects of end-capping with various fluorene substituents on their photoluminescence stability. This research provides insights into the color stability of these polymers, critical for applications in optoelectronics (Lee et al., 1999).
Bacterial Catabolism
The bacterial catabolism of fluorene leads to the formation of (+)-1,1a-dihydroxy-1-hydrofluoren-9-one, a product of angular dioxygenation of 9-fluorenone. This discovery is important for understanding microbial degradation pathways of such compounds (Selifonov et al., 1993).
Mécanisme D'action
Target of Action
The primary targets of 2,7-Dihydroxy-9-fluorenone are biological molecules with which it can interact in ways that can inhibit or promote specific pathways . This interaction is particularly useful in the pharmaceutical industry where it has been explored for its potential therapeutic effects .
Mode of Action
This compound interacts with other molecules in a complex and enlightening way . It functions through a series of interactions at the molecular level, often involving the transfer of electrons or the formation of bonds that alter the chemical structure of interacting substances . For instance, its ability to donate hydroxyl groups makes it a valuable player in oxidation-reduction reactions .
Biochemical Pathways
The compound’s unique behaviors can be attributed to its specific molecular configuration . In environments where this compound is present, it demonstrates unique behaviors that can be attributed to its specific molecular configuration . For instance, its ability to donate hydroxyl groups makes it a valuable player in oxidation-reduction reactions .
Pharmacokinetics
Its unique chemical structure allows for interaction with biological molecules in ways that can inhibit or promote specific pathways . This makes it a candidate for drug development, particularly in treating diseases with oxidative stress components .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biological molecules it interacts with. Its unique chemical structure allows for interaction with biological molecules in ways that can inhibit or promote specific pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found to be useful in detecting and breaking down pollutants . Its reactive nature enables it to bind with harmful chemicals, facilitating their degradation and removal from ecosystems .
Safety and Hazards
Orientations Futures
The 2,7-Dihydroxy-9-fluorenone is an important pharmaceutical intermediate and functional monomer for materials . It can be used in the pharmaceutical industry to synthesize anti-tumor and sympathetic nerve inhibitors . It can also be used in agriculture to synthesize herbicides and insecticides . In the plastic industry, bisphenol products can be synthesized as stabilizers and plasticizers in the polymerization process, and functional polymer materials can be produced . In the field of liquid crystal materials, it can be used to synthesize new organic compounds that are prone to produce mesomorphic phenomena, showing good application prospects .
Analyse Biochimique
Biochemical Properties
2,7-Dihydroxy-9-fluorenone plays a crucial role in biochemical reactions, particularly in oxidation-reduction processes. Its ability to donate hydroxyl groups makes it an effective participant in these reactions, often involving the transfer of electrons or the formation of bonds that alter the chemical structure of interacting substances . This compound interacts with various enzymes and proteins, including dioxygenases and reductases, which facilitate its involvement in metabolic pathways . The nature of these interactions is primarily based on the compound’s ability to act as an electron donor or acceptor, thereby influencing the activity of the enzymes and proteins it interacts with .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate oxidative stress responses by interacting with key signaling molecules and transcription factors . Its impact on gene expression is evident in its ability to either upregulate or downregulate specific genes involved in cellular defense mechanisms . Additionally, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves a series of complex interactions at the molecular level. This compound binds to various biomolecules, including enzymes and proteins, through hydrogen bonding and hydrophobic interactions . It can inhibit or activate enzyme activity by altering the enzyme’s conformation or by competing with natural substrates for binding sites . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are important considerations for experimental design and interpretation of results in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing antioxidant defenses and modulating metabolic pathways . At high doses, this compound can exhibit toxic or adverse effects, including oxidative damage, disruption of cellular homeostasis, and inhibition of critical enzyme activities . Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification . It interacts with enzymes such as dioxygenases and reductases, which facilitate its conversion into various metabolites . These metabolic pathways often involve the formation of intermediate compounds, such as 9-fluorenone and 3,4-dihydroxy-9-fluorenone, which are further processed by cellular enzymes . The compound’s involvement in these pathways can influence metabolic flux and the levels of key metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects . The transport and distribution of this compound are influenced by its chemical properties, such as solubility and affinity for binding proteins . This compound can accumulate in specific tissues, leading to localized effects on cellular function and metabolism .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, where it can influence the activity of enzymes and regulatory proteins . The localization of this compound within these compartments is critical for its function, as it allows the compound to interact with key biomolecules involved in cellular processes .
Propriétés
IUPAC Name |
2,7-dihydroxyfluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHPQXRTQSNTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C3=C2C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402283 | |
| Record name | 2,7-Dihydroxy-9-fluorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42523-29-5 | |
| Record name | 2,7-Dihydroxyfluoren-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42523-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dihydroxy-9-fluorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dihydroxyfluoren-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient synthesis method for 2,7-Dihydroxy-9-fluorenone and what factors influence its yield?
A: A two-step synthesis method, starting with dipotassium 2,7-fluorenedisulfonate salt, has shown promising results []. The first step involves alkali fusion with sodium hydroxide, followed by dehydration using zinc chloride []. Several factors significantly impact the yield:
- Alkali Fusion: The ratio of dipotassium 2,7-fluorenedisulfonate salt to sodium hydroxide, reaction time, and pH are crucial. Optimal conditions (1:2 reactant ratio, 5-minute reaction time, pH 1) yielded 69.01% with 98.85% purity [].
- Dehydration: The ratio of 4,4′-dihydroxybiphenyl-2-carboxylic acid to zinc chloride is critical in this step. A 1:2 ratio led to an 88.50% yield with 96.72% purity []. Further purification using an ethanol-water system increased the product content to 98.21% [].
Q2: How can this compound be utilized in polymer chemistry?
A: this compound serves as a precursor for synthesizing novel monomers with enhanced properties []. For instance, reacting it with phenol produces 2,7-dihydroxy-9,9-bis-(4-hydroxyphenyl)fluorene (THPF), a tetrafunctional fluorene monomer []. THPF is further reacted to create a novel tetrafunctional oxazine monomer containing both benzoxazine and fluorene-oxazine (t-BF-b) [].
Q3: What advantages does the incorporation of this compound offer in polymer synthesis?
A: The incorporation of this compound derived monomers like t-BF-b leads to polymers with improved characteristics []:
- Broadened Processing Window: Poly(t-BF-b), the polymer derived from t-BF-b, exhibits a lower melting point compared to traditional bifunctional polybenzoxazines, expanding its processing window [].
- Enhanced Thermal Properties: Despite the introduction of flexible aliphatic groups, poly(t-BF-b) displays a higher glass transition temperature than its bifunctional counterparts without compromising thermal stability [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


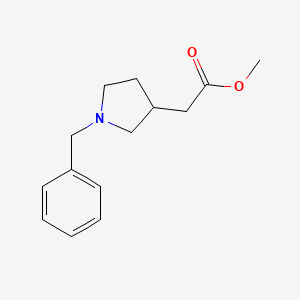


![(E)-3-(4-toluidino)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B1308515.png)

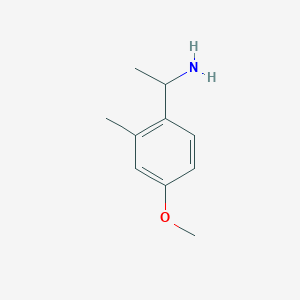
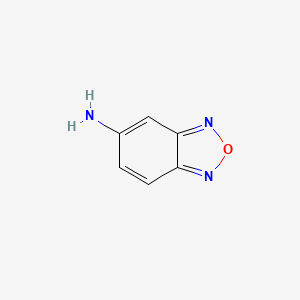
![(Z)-3-(3,5-dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308532.png)
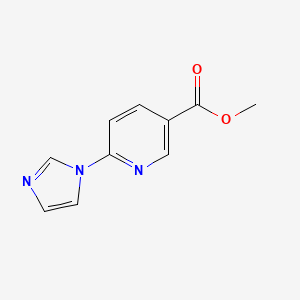
![1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B1308536.png)
![(E)-3-(4-chloro-3-nitroanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308537.png)
